molecular formula C12H15BrFN B593943 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene CAS No. 1355246-98-8

1-Bromo-2-fluoro-3-(piperidinomethyl)benzene

Cat. No. B593943
CAS RN: 1355246-98-8
M. Wt: 272.161
InChI Key: JXFAJXZRZYUIJN-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(piperidinomethyl)benzene is a chemical compound with the molecular formula C12H15BrFN . It is used in industrial applications .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene consists of a benzene ring with a bromine atom, a fluorine atom, and a piperidinomethyl group attached .


Physical And Chemical Properties Analysis

1-Bromo-2-fluoro-3-(piperidinomethyl)benzene has a molecular weight of 272.1566032 . Other physical and chemical properties are not available in the search results.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Studies on nucleophilic aromatic substitution reactions involving compounds with similar structural features have shown that these reactions are crucial for creating new chemical bonds and introducing functional groups into aromatic systems. The reaction of piperidine with nitro-aromatic compounds, as described by Pietra and Vitali (1972), provides a quantitative yield of substituted benzene derivatives, highlighting the potential of using such methodologies for synthesizing derivatives of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene for pharmaceutical or material science applications (Pietra & Vitali, 1972).

Synthesis of Biologically Active Compounds

The synthesis of biologically active molecules often involves bromo- and fluoro- substituted benzene rings as key intermediates. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory drug, indicates the importance of halogenated benzene derivatives in pharmaceutical synthesis (Qiu et al., 2009).

Supramolecular Chemistry

Compounds with benzene cores are pivotal in the development of supramolecular structures due to their ability to engage in π-π interactions and hydrogen bonding. Benzene-1,3,5-tricarboxamide, for example, has been shown to self-assemble into one-dimensional nanometer-sized rod-like structures, underscoring the potential of benzene derivatives in nanotechnology and polymer processing (Cantekin, De Greef, & Palmans, 2012).

Environmental and Health Impact Studies

The environmental and health impacts of benzene derivatives, including those related to occupational exposures and bioremediation of contaminated sites, have been extensively studied. For instance, the bioremediation of monoaromatic pollutants such as benzene in groundwater through in situ methods demonstrates the environmental relevance of understanding the chemical behavior of benzene derivatives (Farhadian et al., 2008).

Fluorescence and Photophysical Studies

The relationship between the structure of fluorescent dyes, including the number of benzene rings and their excitation wavelengths, is crucial for the development of new fluorescent materials. This understanding can aid in the design of fluorescent probes based on benzene derivatives for bioimaging or sensing applications (Wen, 2022).

Safety And Hazards

When handling 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene, it is recommended to do so in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

1-[(3-bromo-2-fluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN/c13-11-6-4-5-10(12(11)14)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFAJXZRZYUIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742737
Record name 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-3-(piperidinomethyl)benzene

CAS RN

1355246-98-8
Record name 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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